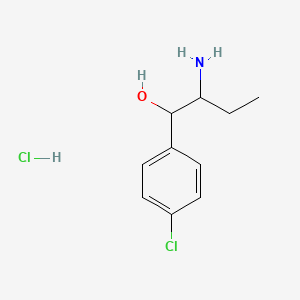

2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride

Description

2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride is a chiral amino alcohol hydrochloride salt characterized by a four-carbon butanol backbone, a 4-chlorophenyl substituent at the C1 position, and an amino group at the C2 position.

Properties

IUPAC Name |

2-amino-1-(4-chlorophenyl)butan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-2-9(12)10(13)7-3-5-8(11)6-4-7;/h3-6,9-10,13H,2,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPNBXRELNLSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC=C(C=C1)Cl)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 2-amino-1-(4-chlorophenyl)propan-1-ol, which is subsequently converted to the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: It can be reduced to form different amines or alcohols.

Scientific Research Applications

2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride with structurally and functionally related compounds, emphasizing differences in molecular features, properties, and applications.

Structural and Functional Analysis

Chain Length and Functional Groups: The butan-1-ol backbone in the target compound provides greater hydrophobicity and conformational flexibility compared to shorter-chain analogs like (R)-2-Amino-1-(4-chlorophenyl)ethanol HCl (ethanol backbone) . This may enhance membrane permeability in biological systems. The ketone in 2-Amino-1-(4-chlorophenyl)ethanone HCl introduces different reactivity (e.g., susceptibility to nucleophilic attack) compared to the alcohol group in the target compound .

Substituent Effects: 4-Chlorophenyl vs. Ethylphenyl () enhances lipophilicity relative to chlorophenyl, which could influence pharmacokinetic profiles .

Chirality: The (R)-enantiomer of the ethanol derivative () highlights the importance of stereochemistry in biological activity, suggesting the target compound’s chirality may similarly affect its pharmacological efficacy .

Physicochemical and Pharmacological Insights

- Solubility: Hydrochloride salts generally improve aqueous solubility. The cyclohexanol derivative’s larger structure () may reduce solubility compared to the target compound’s linear chain .

- Thermodynamic Behavior: Local composition models () suggest that strongly nonideal mixtures (e.g., polar amino alcohols in hydrophobic solvents) require advanced activity coefficient equations for accurate phase behavior predictions, relevant to purification processes .

- Synthetic Routes: Analogous compounds (e.g., hydroxyacetophenones in ) are synthesized via hydrogenation, oxidation, or acid treatment, indicating plausible methods for the target compound’s preparation .

Biological Activity

2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a butan-1-ol backbone with an amino group and a 4-chlorophenyl substituent, which is significant for its biological activity. The presence of the chlorine atom enhances interactions with biological targets, potentially influencing its pharmacodynamics.

While specific mechanisms of action for this compound remain under investigation, preliminary studies suggest it may interact with neurotransmitter systems. Its structural similarities to other psychoactive substances indicate possible antidepressant or anxiolytic properties, although further research is necessary to confirm these effects.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound can modulate neurotransmitter receptors, particularly those involved in mood regulation. The interactions with serotonin and norepinephrine systems are of particular interest due to their implications in treating mood disorders.

2. Anticancer Activity

Studies have shown that derivatives of compounds containing the 4-chlorophenyl moiety exhibit anticancer properties. For example, modifications in the phenyl ring can significantly enhance cytotoxicity against various cancer cell lines. Table 1 summarizes findings related to the anticancer activity of structurally related compounds:

| Compound Name | Structure | Anticancer Activity (IC50) | Cell Line |

|---|---|---|---|

| Compound A | 4-Chlorophenyl derivative | 64 µM | A549 (lung cancer) |

| Compound B | Hydroxyl substituted | 61 µM | A549 |

| Compound C | Dimethylamino substituted | 66 µM | A549 |

These results suggest that modifications to the phenyl ring can enhance the anticancer activity of related compounds.

3. Antimicrobial Properties

The antimicrobial potential of similar compounds has also been explored. While specific data on this compound is limited, related compounds have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.

Case Study: Neuropharmacological Assessment

A study investigated the effects of a compound structurally similar to this compound on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety-related behaviors when administered at specific dosages, suggesting potential therapeutic applications in anxiety disorders .

Case Study: Anticancer Efficacy

Another study focused on the anticancer efficacy of a closely related compound in vitro against A549 lung cancer cells. The compound exhibited cytotoxic effects with an IC50 value indicative of significant activity. The study highlighted structure-activity relationships that could inform future drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.